Mepivacaine hydrochloride
Overview
Description
Mepivacaine hydrochloride is a local anesthetic that is chemically related to bupivacaine but pharmacologically related to lidocaine. It is primarily used for local or regional analgesia and anesthesia by local infiltration, peripheral nerve block techniques, and central neural techniques including epidural and caudal blocks . This compound is effective topically only in large doses and therefore should not be used by this route .
Scientific Research Applications
Mepivacaine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of local anesthetics and their interactions with biological membranes.
Biology: Mepivacaine is used in studies of nerve conduction and the effects of local anesthetics on ion channels.
Medicine: It is widely used in clinical settings for local and regional anesthesia, particularly in dental procedures and minor surgeries
Mechanism of Action
Target of Action
Mepivacaine hydrochloride primarily targets the voltage-gated sodium channels . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
This compound, an amide local anesthetic, binds selectively to the intracellular surface of sodium channels, blocking the influx of sodium into the axon . This action prevents the depolarization necessary for action potential propagation and subsequent nerve function . The block at the sodium channel is reversible, meaning that when the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal signal transmission pathway . By blocking sodium channels, this compound prevents the large transient increase in the permeability of excitable membranes to Na+ ions that is produced by a slight depolarization . This action effectively blocks the generation and conduction of nerve impulses .
Pharmacokinetics
This compound is primarily metabolized in the liver via N-demethylation, hydroxylation, and glucuronidation . About 90% to 95% of the drug is excreted in the urine as metabolites . The onset of action is route and dose-dependent, ranging from 3 to 20 minutes . The duration of action is also route and dose-dependent, typically lasting 2 to 2.5 hours . The half-life of elimination in adults is between 1.9 to 3.2 hours .
Result of Action
The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, this compound effectively numbs the area where it is applied, preventing pain sensations from being transmitted to the brain .
Action Environment
The action of this compound is influenced by the physiological pH . Mepivacaine exists in both charged and uncharged forms at physiological pH, while the intracellular environment favors the formation of the active, charged molecule . The onset of action of mepivacaine is, therefore, rapid (2-4 minutes) with an intermediate duration of action (about 1 hour) . Environmental factors such as pH and temperature can influence the efficacy and stability of this compound .
Safety and Hazards
Mepivacaine should be used with caution. It may cause drowsiness, confusion, excitability, nervousness, drop in blood pressure, fatigue, bluish discoloration of fingernails, lips, or skin, and difficulties in breathing . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, do not ingest, and do not breathe dust .
Biochemical Analysis
Biochemical Properties
Mepivacaine Hydrochloride works by blocking the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .
Cellular Effects
This compound stabilizes the neuronal membrane and prevents the initiation and transmission of nerve impulses, thereby effecting local anesthesia . It has been shown to reduce calcium transients in isolated murine ventricular cardiomyocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding selectively to the intracellular surface of sodium channels to block influx of sodium into the axon . As a result, depolarization necessary for action potential propagation and subsequent nerve function is prevented .
Temporal Effects in Laboratory Settings
This compound is rapidly metabolized, with only a small percentage of the anesthetic (5 percent to 10 percent) being excreted unchanged in the urine . The progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers .
Dosage Effects in Animal Models
In animal models, the common therapeutic doses of this compound range from 20 to 160 mg/animal . The effects of this compound vary with different dosages, and toxic or adverse effects may occur at high doses .
Metabolic Pathways
This compound is primarily metabolized via N-demethylation, hydroxylation, and glucuronidation . About 90% to 95% of the drug is excreted as metabolites in the urine .
Transport and Distribution
It is known that this compound is approximately 75% bound to plasma proteins .
Subcellular Localization
As a local anesthetic, it is known to act on the cell membrane of nerve axons .
Preparation Methods
Mepivacaine hydrochloride is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. This intermediate is then reacted with methylamine to produce N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide, which is the base form of mepivacaine. The final step involves the conversion of this base to its hydrochloride salt by reacting it with hydrochloric acid .
Chemical Reactions Analysis
Mepivacaine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Mepivacaine can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Mepivacaine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Hydrolysis: The amide bond in mepivacaine can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various metabolites and degradation products .
Comparison with Similar Compounds
Mepivacaine hydrochloride is similar to other local anesthetics such as lidocaine, bupivacaine, and ropivacaine. it has some unique properties:
Lidocaine: Mepivacaine has a longer duration of action compared to lidocaine but a slower onset of action
Bupivacaine: Mepivacaine is less potent than bupivacaine but has a faster onset of action
Ropivacaine: Mepivacaine has similar pharmacokinetic properties to ropivacaine but is less cardiotoxic
These differences make this compound a valuable option for specific clinical applications where its unique properties are advantageous.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIMRUQNCDCQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96-88-8 (Parent) | |
Record name | Mepivacaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4031566 | |
Record name | Mepivicaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1722-62-9 | |
Record name | Mepivacaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1722-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mepivacaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepivacaine hydrochloride | |
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Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Mepivicaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mepivacaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | MEPIVACAINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mepivacaine hydrochloride exert its anesthetic effect?
A1: this compound is a local anesthetic that works by reversibly binding to specific sodium ion channels on neuronal cell membranes. [] This binding inhibits the influx of sodium ions, which are essential for nerve impulse conduction. [] By blocking these channels, this compound effectively prevents the transmission of pain signals to the brain, leading to a loss of sensation in the targeted area. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H22N2O•HCl, and its molecular weight is 282.81 g/mol. []
Q3: Are there any specific spectroscopic techniques used to characterize this compound?
A3: Yes, several analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is a commonly used technique. [, ]
Q4: What is known about the stability of this compound under different conditions?
A4: Research has explored the stability of this compound under various stress conditions. Studies have investigated its degradation profile under acidic, alkaline, thermal, and oxidative conditions using stability-indicating HPLC methods. [] This research helps determine the appropriate storage conditions and shelf life of this compound formulations.
Q5: What factors influence the pharmacokinetics of this compound?
A5: Several factors can influence the pharmacokinetics of this compound, including:
- Route of Administration: The route of administration significantly affects mepivacaine's pharmacokinetic profile. For instance, epidural administration in pregnant women leads to rapid transfer across the placenta, with mepivacaine detectable in both maternal and umbilical cord blood. []
- Presence of Vasoconstrictors: Studies in diabetic patients indicated that the presence of a vasoconstrictor (levonordefrin) in the mepivacaine formulation led to statistically significant higher blood glucose levels compared to mepivacaine without a vasoconstrictor. []
Q6: Has the efficacy of this compound been evaluated in preclinical models?
A7: Yes, this compound has been studied in various animal models to assess its efficacy and safety. For instance, a study in horses with experimentally induced synovitis examined the analgesic and anti-inflammatory effects of intra-articular this compound. [] The results provided insights into its therapeutic potential in managing joint inflammation and pain in horses.
Q7: What are the potential toxic effects of this compound?
A8: While generally considered safe for its intended use, this compound, like other local anesthetics, can cause adverse effects if high systemic concentrations are reached. [, ] Studies have explored the potential for testicular damage in rats following this compound administration, highlighting the importance of careful dosing and administration. [, ]
Q8: Have there been efforts to develop novel drug delivery systems for this compound?
A8: Yes, researchers have explored innovative drug delivery strategies for this compound to enhance its therapeutic benefits. This includes the development of:
- Thermoreversible Gels: These gels offer a promising approach for sustained release and localized delivery of this compound. [, ] This delivery method is particularly beneficial for periodontal anesthesia, as it eliminates the need for needle injection and improves patient comfort.
- Intracervical Administration: Intracervical injection of this compound has been investigated as a method for providing effective pain relief during hysteroscopy. [, ]
Q9: What are some common analytical methods used for the determination of this compound?
A9: Various analytical methods are employed for the quantification of this compound in different matrices, including:
- Potentiometric Titration: This method utilizes a modified carbon paste ion-selective electrode for the determination of this compound in pharmaceutical preparations and biological fluids. []
- Reverse Phase HPLC: This widely used technique offers a simple, precise, rapid, and accurate approach for estimating this compound in injections. []
Q10: Are there alternative local anesthetics available for dental and medical procedures?
A10: Yes, several other local anesthetics are available, each with its own unique characteristics:
Q11: When was this compound first introduced as a local anesthetic?
A12: this compound emerged as a promising local anesthetic agent in the 1960s. Its rapid adoption stemmed from its favorable attributes, including a relatively long duration of action without the need for vasoconstrictors, enhanced potency compared to procaine, and reduced toxicity compared to lidocaine. [, ]
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